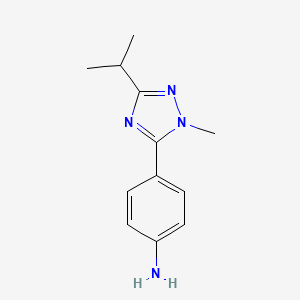
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an aniline group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 3-isopropyl-1-methyl-1H-1,2,4-triazole with aniline under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out in the presence of a base like sodium bicarbonate. The reaction mixture is then subjected to hydrogenation at elevated temperatures and pressures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A parent compound with similar structural features but lacking the aniline group.
3-Isopropyl-1-methyl-1H-1,2,4-triazole: A closely related compound with similar biological activities.
4-(1H-1,2,4-Triazol-1-yl)aniline: Another triazole derivative with comparable chemical properties.
Uniqueness
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the presence of both the isopropyl and aniline groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C12H16N4/c1-8(2)11-14-12(16(3)15-11)9-4-6-10(13)7-5-9/h4-8H,13H2,1-3H3 |
InChI Key |
KBDHLAWPYLQEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)
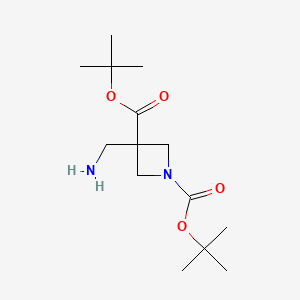

![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)


![3-Bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B13640026.png)

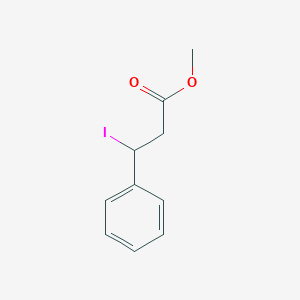
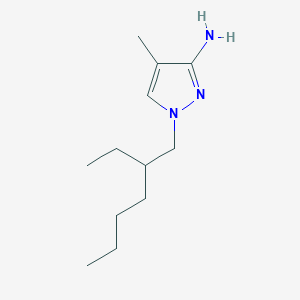
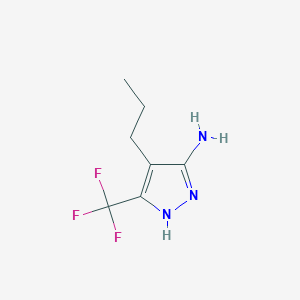
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
